molecular formula C20H18ClN3OS B11358154 4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11358154
M. Wt: 383.9 g/mol
InChI Key: BXGBLAKNHUUDHJ-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-3-METHYL-1-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that features a pyrazolo-thiazepine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-3-METHYL-1-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a chalcone derivative with a hydrazine derivative in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-3-METHYL-1-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-CHLOROPHENYL)-3-METHYL-1-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-3-METHYL-1-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-3-Methyl-1-(4-Methylphenyl)-1H,4H,6H,7H,8H-Pyrazolo[3,4-E][1,4]Thiazepin-7-One
  • 4-(4-Fluorophenyl)-3-Methyl-1-(4-Methylphenyl)-1H,4H,6H,7H,8H-Pyrazolo[3,4-E][1,4]Thiazepin-7-One

Uniqueness

4-(4-CHLOROPHENYL)-3-METHYL-1-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C20H18ClN3OS/c1-12-3-9-16(10-4-12)24-20-18(13(2)23-24)19(26-11-17(25)22-20)14-5-7-15(21)8-6-14/h3-10,19H,11H2,1-2H3,(H,22,25)

InChI Key

BXGBLAKNHUUDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)Cl)C(=N2)C

Origin of Product

United States

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